molecular formula C8H11NO3S B8680977 3-Methoxy-2-methylbenzenesulfonamide

3-Methoxy-2-methylbenzenesulfonamide

Cat. No. B8680977
M. Wt: 201.25 g/mol
InChI Key: IUVXGCWMVUNRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04404230

Procedure details

7.5 gm (49 mmols) of 2-amino-6-nitro-toluene were dissolved in a mixture of 27.5 gm of concentrated sulfuric acid and 250 ml of water, and the solution was diazotized with a solution of 3.75 gm (54 mmols) of sodium nitrite in 7.5 ml of water at 0° to 5° C. After 2 hours the reaction mixture was added in portions to a previously prepared mixture of 90 ml of a sulfur dioxide solution in glacial acetic acid and a solution of 1.5 gm of copper(II)chloride in 4 ml of water at 20° C. The further treatment and the reaction with ammonia was carried out analogous to the method described for the preparation of 3-methoxy-2-methylbenzene sulfonamide (Example 8).
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
27.5 g
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
3.75 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Quantity
90 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH3:11].N([O-])=O.[Na+].S(=O)=O.N.COC1C(C)=C([S:28]([NH2:31])(=[O:30])=[O:29])C=CC=1>S(=O)(=O)(O)O.O.C(O)(=O)C.[Cu](Cl)Cl>[CH3:11][C:3]1[C:4]([N+:8]([O-:10])=[O:9])=[CH:5][CH:6]=[CH:7][C:2]=1[S:28]([NH2:31])(=[O:30])=[O:29] |f:1.2|

Inputs

Step One
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
27.5 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.75 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
90 mL
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C(C=CC1)S(=O)(=O)N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° C

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.